Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol
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Overview
Description
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phenyl group attached to the piperidine ring
Preparation Methods
The synthesis of Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol typically involves the construction of the piperidine ring followed by the introduction of the phenyl group and the methanol moiety. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under specific conditions to attach the phenyl group to the piperidine ring.
Addition of the Methanol Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring, similar to this compound, but with different functional groups.
Methanol Derivatives: Compounds containing the methanol moiety, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperidine ring, phenyl group, and methanol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4S)-4-phenylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYONUQTZTYVFP-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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